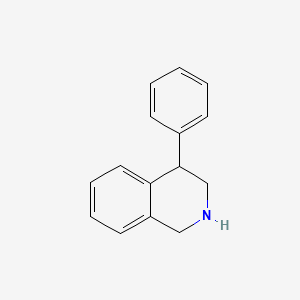

4-Phenyl-1,2,3,4-tetrahydroisoquinoline

Beschreibung

Overview of Tetrahydroisoquinoline (THIQ) Scaffold in Medicinal Chemistry

The tetrahydroisoquinoline nucleus, with the chemical formula C₉H₁₁N, is a heterocyclic secondary amine that forms an essential part of the isoquinoline (B145761) alkaloids family. nih.gov This scaffold has garnered significant attention from the scientific community, leading to the development of numerous analogs with potent biological activities. nih.govrsc.org

In medicinal chemistry, the THIQ core is recognized as a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple, often unrelated, biological targets, making it a valuable starting point for drug discovery. The synthetic accessibility of the THIQ core and the reactivity of its secondary nitrogen allow for extensive structural modifications and the creation of diverse chemical libraries. tandfonline.comrti.org This versatility has been exploited to develop THIQ analogs with a wide array of pharmacological properties. rti.org

The THIQ motif is widely distributed in nature, particularly in plant-derived alkaloids. nih.gov These natural products constitute one of the largest families of alkaloids and exhibit a vast range of structural diversity and biological activity. sigmaaldrich.com Research into THIQ-based natural products has been active for decades, starting with the isolation of the antitumor antibiotic Naphthyridinomycin in 1974. nih.govacs.org Since then, numerous other THIQ-containing alkaloids have been discovered and studied for their therapeutic potential. sigmaaldrich.comacs.org

Table 1: Representative Tetrahydroisoquinoline-Containing Natural Products

| Natural Product Family | Example Compound(s) | Associated Biological Activity |

|---|---|---|

| Naphthyridinomycins | Naphthyridinomycin, Cyanocycline C | Antitumor |

| Saframycins | Saframycin A, Saframycin B | Antitumor |

| Quinocarcins | Quinocarcin, Tetrazomine | Antitumor |

| Aporphines | Aporphine | Various |

This table presents examples of natural product families that contain the THIQ scaffold, as noted in research articles. nih.govacs.orgscispace.com

Specific Focus on 4-Phenyl-1,2,3,4-tetrahydroisoquinoline Derivatives

While the THIQ scaffold is broadly studied, research into phenyl-substituted derivatives has often concentrated on specific isomers. The scientific literature contains extensive studies on 1-phenyl and 2-phenyl-THIQ derivatives, which are key intermediates in the synthesis of various pharmaceutical agents. google.comrsc.org In contrast, the parent this compound is less commonly the primary subject of research, with focus instead placed on the broader class of 4-aryl-1,2,3,4-tetrahydroisoquinolines. nih.govtandfonline.comrti.org

Chemical databases provide standardized identifiers and information for compounds. A search for the unsubstituted "this compound" reveals a lack of dedicated entries in major databases like PubChem and ChEMBL, which stands in contrast to its well-documented isomers. For reference, the classification for the 1-phenyl isomer is detailed below.

Table 2: Database Classification of Phenyl-Tetrahydroisoquinoline Isomers

| Isomer | PubChem CID | ChEMBL ID | CAS Number | Molecular Formula |

|---|---|---|---|---|

| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline (B142631) | 100137 nih.gov | CHEMBL21465 nih.gov | 22990-19-8 sigmaaldrich.comnih.gov | C₁₅H₁₅N nih.gov |

This table shows the readily available database identifiers for the 1-phenyl isomer, while highlighting the absence of similar dedicated entries for the parent 4-phenyl isomer.

The scientific literature generally addresses the target compound's class as 4-aryl-1,2,3,4-tetrahydroisoquinolines , where the aryl group can be a phenyl ring or other aromatic systems. nih.govtandfonline.comrti.org This nomenclature is used in studies focusing on the synthesis and biological evaluation of these compounds. nih.gov

The historical foundation for the synthesis of the THIQ core lies in classic chemical reactions. The Pictet-Spengler reaction, first reported in 1911, involves the condensation of a phenylethylamine with an aldehyde or ketone followed by cyclization. nih.gov Another foundational method is the Bischler-Napieralski reaction, which cyclizes a β-phenylethylamide. scispace.com

Early and contemporary research on 4-substituted THIQs has largely bypassed the parent phenyl compound in favor of more complex derivatives designed for specific biological applications. For instance, research has focused on the synthesis of novel 4-aryl-1,2,3,4-tetrahydroisoquinolines as potential ligands for dopamine (B1211576) receptors. nih.gov Modern synthetic strategies have been developed to efficiently create these targeted 4-aryl derivatives. These methods include palladium-catalyzed α-arylation of dihydroisoquinolinones followed by reduction, and Suzuki coupling of 4-bromoisoquinoline (B23445) with arylboronic acids, which is then followed by reduction to yield the desired 4-aryl-1,2,3,4-tetrahydroisoquinoline. tandfonline.comrti.org

Eigenschaften

IUPAC Name |

4-phenyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15/h1-9,15-16H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSZMNJRKIPAVOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CN1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75626-12-9 | |

| Record name | 4-phenyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Phenyl 1,2,3,4 Tetrahydroisoquinoline and Its Analogs

Classical Approaches and Their Evolution

The foundational methods for constructing the tetrahydroisoquinoline core have been adapted and refined over many years. These classical reactions remain cornerstones of heterocyclic synthesis.

Pictet-Spengler Reaction and its Modifications

The Pictet-Spengler reaction, discovered by Amé Pictet and Theodor Spengler in 1911, is a condensation reaction between a β-arylethylamine and a carbonyl compound, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. wikipedia.orgthermofisher.comorganicreactions.org The reaction proceeds through the formation of a Schiff base, which then undergoes an intramolecular electrophilic aromatic substitution.

For the synthesis of 4-substituted tetrahydroisoquinolines, the choice of starting materials is crucial. The reaction's success is significantly influenced by the nature of the aromatic ring of the β-arylethylamine; electron-donating groups on the ring facilitate the cyclization. wikipedia.org Conversely, less nucleophilic aromatic rings, such as an unsubstituted phenyl group, often necessitate harsher reaction conditions, including higher temperatures and strong acids like hydrochloric acid or trifluoroacetic acid, and may result in lower yields. wikipedia.org

Modifications to the classical Pictet-Spengler conditions have been developed to improve yields and expand the substrate scope. These can include the use of Lewis acids as catalysts and conducting the reaction in aprotic media. wikipedia.org Microwave-assisted Pictet-Spengler reactions have also been shown to significantly reduce reaction times and improve yields. nih.gov For instance, the cyclization of 2-(3,4-dimethoxyphenyl)ethylamine with benzaldehyde (B42025) in the presence of trifluoroacetic acid under microwave irradiation for 15 minutes afforded the corresponding 1-phenyl-tetrahydroisoquinoline in 98% yield. rsc.org

| Reactants | Reagents and Conditions | Product | Yield | Reference |

| 2-(3,4-dimethoxyphenyl)ethylamine, Benzaldehyde | Trifluoroacetic acid, Microwave, 15 min | 1-Phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 98% | rsc.org |

| Phenethylamine, Dimethoxymethane | Concentrated Hydrochloric Acid | 1,2,3,4-Tetrahydroisoquinoline (B50084) | - | thermofisher.com |

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction, first reported in 1893, is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides. wikipedia.org This intramolecular cyclization is typically promoted by a dehydrating agent in acidic conditions, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). wikipedia.orgorganic-chemistry.org The resulting 3,4-dihydroisoquinoline (B110456) can then be readily reduced to the corresponding 1,2,3,4-tetrahydroisoquinoline.

The mechanism is believed to proceed through a nitrilium ion intermediate. wikipedia.org The reaction is most effective when the aromatic ring of the β-arylethylamide is electron-rich. For substrates lacking electron-donating groups, more forcing conditions, such as P₂O₅ in refluxing POCl₃, are often required. wikipedia.org

A significant advancement in this area is the development of asymmetric Bischler-Napieralski reactions. For example, the reaction of (S)-1-alkyl-1,2-diphenylethylamides with POCl₃-P₂O₅ has been shown to produce 3-alkyl-4-phenyl-1,2-dihydroisoquinolines with high diastereoselectivity. Subsequent reduction with lithium aluminum hydride (LiAlH₄) yields 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines. rsc.org This demonstrates a viable pathway to chiral 4-phenyl-tetrahydroisoquinoline derivatives.

| Starting Material | Reagents and Conditions | Intermediate Product | Reducing Agent | Final Product | Diastereomeric Excess (de) | Reference |

| (S)-1-Alkyl-1,2-diphenylethylamides | POCl₃, P₂O₅ | 3-Alkyl-4-phenyl-1,2-dihydroisoquinolines | LiAlH₄ | 1,3,4-Trisubstituted 1,2,3,4-tetrahydroisoquinolines | 80-91% | rsc.org |

Pomeranz-Fritsch-Bobbitt Synthesis

The Pomeranz-Fritsch reaction, and its subsequent modification by Bobbitt, provides another classical route to isoquinolines and their tetrahydro derivatives. wikipedia.org The original Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from an aromatic aldehyde and 2,2-diethoxyethylamine, to yield an isoquinoline (B145761). wikipedia.org

The Bobbitt modification is particularly relevant for the synthesis of tetrahydroisoquinolines. This variation involves the hydrogenation of the intermediate iminoacetal to an aminoacetal, which is then cyclized under acidic conditions to afford the 1,2,3,4-tetrahydroisoquinoline. beilstein-journals.orgwikipedia.org This method is advantageous as it often proceeds under milder conditions and can reduce the formation of byproducts. beilstein-journals.org

Research has shown that the Pomeranz-Fritsch-Bobbitt methodology can be employed to synthesize N-aryl-4-hydroxy-1,2,3,4-tetrahydroisoquinolines. beilstein-journals.org The success of the cyclization step is highly dependent on the electronic nature of the aromatic ring. For non-activated systems, strong acids like perchloric acid (HClO₄) have been used effectively. beilstein-journals.org

| Starting Materials | Key Intermediate | Cyclization Conditions | Product | Reference |

| Aromatic aldehyde, 2,2-Diethoxyethylamine | Aminoacetal | Acid (e.g., HClO₄) | N-Aryl-4-hydroxy-1,2,3,4-tetrahydroisoquinoline | beilstein-journals.org |

Contemporary Synthetic Strategies

More recent synthetic methods have focused on improving efficiency, selectivity, and functional group tolerance for the synthesis of complex tetrahydroisoquinolines like the 4-phenyl substituted analogs.

Acid-Promoted Cyclizations

Modern acid-promoted cyclizations often employ novel catalytic systems to achieve transformations that are challenging with classical methods. These can include intramolecular Friedel-Crafts type reactions. For instance, an efficient construction of 3-substituted 1,2,3,4-tetrahydroisoquinolines has been achieved through the intramolecular Friedel-Crafts cyclization of an in situ generated tosylate intermediate from N,N-dibenzyl-α-aminols. organic-chemistry.org

Furthermore, silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides has been developed as an efficient method for the synthesis of substituted isoquinolines, which can subsequently be reduced to their tetrahydro derivatives. organic-chemistry.org This reaction proceeds in good yields and tolerates a variety of functional groups. organic-chemistry.org

Reductive Amination Approaches

Reductive amination has emerged as a powerful tool for the synthesis of N-substituted tetrahydroisoquinolines. A notable example is the synthesis of N-aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-bromobenzyl)anilines. thieme-connect.comthieme-connect.com This multi-step sequence involves an initial intermolecular reductive amination, followed by a palladium-catalyzed Suzuki coupling with an acetaldehyde (B116499) equivalent, and finally an intramolecular reductive cyclization to furnish the desired N-aryl-1,2,3,4-tetrahydroisoquinoline. thieme-connect.comthieme-connect.com

For example, N-(2-bromobenzyl)aniline can be prepared by the reductive amination of 2-bromobenzaldehyde (B122850) and aniline (B41778) using sodium cyanoborohydride (NaCNBH₃). thieme-connect.com Subsequent Suzuki coupling with (E)-2-(2-ethoxyvinyl)boronic acid pinacol (B44631) ester followed by an intramolecular reductive amination using triethylsilane/TFA affords 2-phenyl-1,2,3,4-tetrahydroisoquinoline. thieme-connect.comthieme-connect.com

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

| 2-Bromobenzaldehyde, Aniline | 1. NaCNBH₃, MeOH; 2. (E)-2-ethoxyvinylboronic acid pinacol ester, Pd(PPh₃)₄, Cs₂CO₃; 3. TFA, Et₃SiH | 2-Phenyl-1,2,3,4-tetrahydroisoquinoline | 34% | thieme-connect.com |

| Phenethylamine hydrochloride, Benzaldehyde | 1. Et₃N, EtOH; 2. NaBH₄ | N-Benzylphenethylamine | 46-94% | nih.gov |

Organometallic Reagent-Based Syntheses (e.g., Grignard Reagents)

The introduction of a phenyl group at the C4 position of the tetrahydroisoquinoline scaffold can be effectively achieved through the use of organometallic reagents. These methods often involve the addition of a carbon nucleophile to an electrophilic precursor, such as an iminium ion or a carbonyl group.

Grignard reagents, classic organomagnesium compounds, are employed in the synthesis of related diaryl-tetrahydroquinoline structures. For instance, the reaction of 3-aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones with various aryl magnesium bromides leads to the formation of 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines. nih.gov In this approach, the Grignard reagent attacks the planar carbonyl group, and subsequent dehydration and reduction steps yield the final tetrahydroquinoline product. nih.gov A similar strategy can be applied to isoquinoline precursors. The addition of Grignard reagents to 3,4-dihydroisoquinolines has been successful in creating 1-substituted THIQ derivatives, where an arylmethyl Grignard reagent, formed from a substituted benzyl chloride and magnesium, attacks the C1 position of the dihydroisoquinoline. researchgate.net

Organolithium reagents also provide a powerful tool for C4-functionalization. A general and selective deprotonation-functionalization reaction of tetrahydroquinolines at the 4-position has been developed using organolithiums in the presence of phosphoramide (B1221513) ligands. chemrxiv.org Specifically, the use of t-butyllithium can regio- and stereoselectively remove a proton from the C1 position of a tricarbonylchromium-complexed N-methyl-4-substituted-tetrahydroisoquinoline, allowing for the introduction of various electrophiles to create cis-1,4-disubstituted products. rsc.org This demonstrates the utility of organolithium reagents in achieving specific stereochemical outcomes at the C4 position. Furthermore, copper-catalyzed coupling of nonfunctionalized tetrahydroisoquinolines with organozinc reagents under aerobic conditions provides another route to substituted THIQs, proceeding through an iminium ion intermediate. organic-chemistry.org

| Organometallic Reagent | Precursor Type | Position of Substitution | Key Features | Reference |

|---|---|---|---|---|

| Grignard Reagent (Aryl Magnesium Bromide) | Dihydroquinolin-4-one | C4 | Attacks carbonyl group; requires subsequent dehydration/reduction. | nih.gov |

| Grignard Reagent (Benzyl Magnesium Chloride) | 3,4-Dihydroisoquinoline | C1 | Direct addition to the C=N bond. | researchgate.net |

| Organolithium (t-BuLi) | N-Substituted Tetrahydroquinoline | C4 | Direct deprotonation-functionalization at the benzylic position. | chemrxiv.org |

| Organozinc Reagent | Tetrahydroisoquinoline | C1 | Copper-catalyzed coupling under aerobic conditions. | organic-chemistry.org |

Asymmetric Synthesis and Enantioselective Methods

The biological activity of 4-phenyl-THIQ derivatives is often dependent on their stereochemistry. Consequently, the development of asymmetric and enantioselective synthetic methods is of paramount importance. These strategies allow for the precise control of chiral centers, leading to the production of single enantiomers.

Enantiopure THIQ Synthesis from Chiral Precursors

One of the most direct strategies to obtain enantiomerically pure target molecules is to begin the synthetic sequence with a readily available chiral starting material. This "chiral pool" approach transfers the stereochemistry of the precursor to the final product.

A highly effective method for synthesizing 4-alkyl substituted THIQs relies on the asymmetric synthesis of α-alkylarylacetic acids. acs.org This is achieved through the alkylation of amides derived from (S,S)-(+)-pseudoephedrine, which serves as a chiral auxiliary. The resulting enantiopure acid is then carried through a sequence of Friedel-Crafts acylation, stereocontrolled reductive amination, and Pictet-Spengler cyclization to afford the final 4-substituted THIQ in excellent yield and enantioselectivity. acs.org

Another common technique involves the resolution of a racemic intermediate using a chiral resolving agent. For example, enantiopure oxide-bridged phenylmorphans, which share a structural relationship with THIQs, have been synthesized by resolving a racemic secondary amine intermediate. nih.gov The resolution was accomplished by forming diastereomeric salts with (S)-(+)- and (R)-(-)-p-methylmandelic acid, which could then be separated and advanced to the enantiopure final products. nih.gov Biocatalysis also offers a green route to chiral precursors. Lipase-catalyzed reactions can produce enantiopure building blocks, such as chlorohydrins, which are valuable precursors for various pharmaceuticals. mdpi.com

Catalytic Asymmetric Hydrogenation of Dihydroisoquinolines

Catalytic asymmetric hydrogenation represents one of the most efficient and atom-economical methods for creating chiral centers. mdpi.com In the context of THIQ synthesis, this typically involves the reduction of a 3,4-dihydroisoquinoline (DHIQ) precursor. The double bond of the DHIQ is hydrogenated in the presence of a chiral transition-metal catalyst, inducing enantioselectivity.

Iridium-based catalysts are particularly effective for this transformation. Chiral 1-phenyl-THIQ has been produced on a gram scale via the asymmetric hydrogenation of its corresponding DHIQ precursor using a chiral JosiPhos-type ligand in an iridium complex. mdpi.com The efficiency of these catalysts can often be enhanced with additives. For instance, the iridium-catalyzed enantioselective hydrogenation of 3-substituted isoquinolinium salts is significantly improved in the presence of a bromine-bridged catalyst system. researchgate.net

A notable advancement is the development of strategies to synthesize 4-aryl tetrahydroquinolines through a multi-step process that culminates in an iridium-catalyzed asymmetric hydrogenation. acs.org In this method, 3,3-diarylallyl phthalimides are hydrogenated to produce chiral 3,3-diarylpropyl amines with high enantioselectivity (98-99% ee), which are then cyclized to form the desired 4-aryl tetrahydroquinoline. acs.org Ruthenium catalysts are also employed, particularly for asymmetric transfer hydrogenation, where a hydrogen donor like formic acid is used instead of H₂ gas. mdpi.com

Stereodivergent Synthesis of Isomers

Stereodivergent synthesis provides access to any desired stereoisomer of a product from a common starting material by simple modification of reagents or reaction conditions. This is highly valuable for exploring structure-activity relationships.

A powerful example of stereodivergence is seen in the iridium-catalyzed asymmetric hydrogenation of quinoxalines, an analogous heterocyclic system. By simply switching the reaction solvent, both enantiomers of the resulting tetrahydroquinoxaline can be obtained. rsc.org Using toluene (B28343) or dioxane as the solvent yields the (R)-enantiomer with up to 98% ee, while changing the solvent to ethanol (B145695) produces the (S)-enantiomer with up to 93% ee, all using the same chiral catalyst. rsc.org This solvent-controlled inversion of enantioselectivity offers a highly practical approach to accessing both enantiomers.

Classical methods can also be fine-tuned to control stereochemistry. The directed metallation of tricarbonylchromium-complexed N-methyl-4-substituted-THIQs with t-butyllithium allows for the stereoselective introduction of an electrophile at the C1 position. rsc.org This methodology can generate specific cis- and trans-1,4-disubstituted isomers, demonstrating control over the relative stereochemistry of the substituents. rsc.org The synthesis of various stereoisomers of 4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ols (e.g., 1R,4R and 1S,4S) has also been reported, underscoring the ability to prepare specific diastereomers for biological evaluation. nih.gov

| Method | Key Principle | Typical Catalyst/Reagent | Advantages | Reference |

|---|---|---|---|---|

| Chiral Precursors | Transfer of existing chirality | Pseudoephedrine, Chiral Acids | Direct, predictable stereochemical outcome | acs.orgnih.gov |

| Catalytic Asymmetric Hydrogenation | Enantioselective reduction of a C=N bond | Iridium or Ruthenium with chiral ligands | High atom economy, high enantioselectivity | mdpi.comacs.org |

| Stereodivergent Synthesis | Selective formation of different stereoisomers | Solvent choice, specific directing groups | Access to all possible isomers from one precursor | rsc.orgrsc.org |

Novel Synthetic Routes and Reaction Mechanisms

Research continues to push the boundaries of THIQ synthesis, seeking more efficient, selective, and sustainable methods. This includes the development of novel reaction cascades and a growing emphasis on green chemistry principles.

Green Chemistry Approaches and Environmental Considerations

Green chemistry aims to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. These principles are increasingly being applied to the synthesis of complex molecules like 4-phenyl-THIQ.

Biocatalysis is a cornerstone of green chemistry. The use of enzymes or whole-cell systems can provide high selectivity under mild, aqueous conditions. Transaminases, for example, have been used in immobilized whole-cell biocatalysts for the asymmetric synthesis of pharmaceutically relevant 1-phenylpropan-2-amine derivatives from prochiral ketones. rsc.org This enzymatic approach offers an environmentally attractive alternative to traditional chemical reductions for producing chiral amine precursors for THIQs. rsc.org Similarly, lipases are used for the kinetic resolution of racemic precursors, operating under mild conditions and often leading to high enantiomeric excess. mdpi.com

Other green approaches focus on improving the efficiency of the chemical reactions themselves. The use of microwave-assisted synthesis for Bischler-Napieralski or Pictet-Spengler reactions can reduce reaction times and energy consumption. organic-chemistry.org Furthermore, developing metal-free catalytic systems is a significant goal. An oxidative C1-arylation of tetrahydroisoquinolines has been achieved with aryl Grignard reagents mediated by diethyl azodicarboxylate (DEAD), avoiding the need for a transition metal catalyst. organic-chemistry.org Another strategy involves using molecular oxygen as the terminal oxidant in copper-catalyzed coupling reactions, which is a greener alternative to stoichiometric chemical oxidants. organic-chemistry.org The use of more environmentally benign solvents, such as water, is also a key objective in green synthetic design. nih.gov

One-Pot Synthetic Methodologies

One-pot syntheses of 4-phenyl-1,2,3,4-tetrahydroisoquinoline and its analogs represent an efficient and atom-economical approach to this important structural motif. These methodologies combine multiple reaction steps into a single procedural operation, avoiding the isolation and purification of intermediates, which saves time, resources, and reduces waste. Various strategies have been developed, including multicomponent reactions and chemoenzymatic cascades.

A notable one-pot approach involves a chemoenzymatic process for the synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinolines. mdpi.comresearchgate.net This method utilizes a laccase/TEMPO system for the initial oxidation of benzylic alcohols to their corresponding aldehydes. mdpi.comresearchgate.net These aldehydes are then directly integrated into a phosphate (B84403) salt-mediated Pictet-Spengler reaction with an amino alcohol like m-tyramine. mdpi.comresearchgate.net This process is conducted in a phosphate buffer and allows for the formation of a variety of 1-phenyl-1,2,3,4-tetrahydroisoquinoline (B142631) derivatives in good yields. mdpi.comresearchgate.net The reaction conditions are mild and the procedure is straightforward, making it a practical option for generating libraries of these compounds. mdpi.comresearchgate.net

For the direct synthesis of 4-aryl substituted analogs, an efficient method is the α-amidoalkylation reaction. researchgate.net This can be performed using microwave assistance, which has been shown to improve yields and shorten reaction times compared to conventional heating methods. researchgate.net For instance, the reaction of amides derived from aminoacetaldehyde dimethylacetal with different substituted benzenes in the presence of a polyphosphoric acid/silica gel system provides the desired 4-aryl-1,2,3,4-tetrahydroisoquinolines. researchgate.net

Multicomponent reactions (MCRs) offer another powerful one-pot strategy. A four-component enantioselective synthesis of 1,3,4-substituted tetrahydroisoquinoline analogs has been reported, employing a synergistic catalytic system that combines a ruthenium complex with a chiral Brønsted acid. rsc.org This cascade reaction, which involves a Mannich–aza-Michael sequence, produces highly functionalized tetrahydroisoquinolines with good yields and enantiomeric purity. rsc.org Another MCR approach for synthesizing tetrazolyl-tetrahydroisoquinoline derivatives involves the catalyst-free reaction of 2-(2-bromoethyl)-benzaldehyde, an isocyanide, an amine, and an azide. rsc.org This reaction proceeds through an intramolecular cyclization/Ugi-azide sequence and demonstrates a broad substrate scope with excellent yields. rsc.org

The classic Pictet-Spengler reaction can also be adapted for one-pot syntheses. The use of zeolite catalysts, for example, allows for the one-step preparation of 1-substituted tetrahydroisoquinolines from β-phenylethylamine derivatives and various aldehydes or ketones. sci-hub.se This method is noted for its simple workup, as the catalyst can be easily filtered off and recycled. sci-hub.se

Below are data tables summarizing the findings from selected one-pot synthetic methodologies for this compound analogs.

Table 1: Chemoenzymatic One-Pot Synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline Analogs mdpi.com

| Entry | Benzylic Alcohol | Product | Yield (%) |

| 1 | Benzyl alcohol | 1-Phenyl-1,2,3,4-tetrahydroisoquinolin-7-ol | 87 |

| 2 | 4-Methylbenzyl alcohol | 1-(p-Tolyl)-1,2,3,4-tetrahydroisoquinolin-7-ol | 82 |

| 3 | 4-Methoxybenzyl alcohol | 1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-7-ol | 75 |

| 4 | 4-Chlorobenzyl alcohol | 1-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinolin-7-ol | 85 |

| 5 | 2-Chlorobenzyl alcohol | 1-(2-Chlorophenyl)-1,2,3,4-tetrahydroisoquinolin-7-ol | 52 |

Table 2: Microwave-Assisted vs. Conventional Synthesis of 4-Aryl-1,2,3,4-tetrahydroisoquinolines researchgate.net

| Entry | Aryl Group | Method | Reaction Time | Yield (%) |

| 1 | Phenyl | Microwave | 15 min | 85 |

| 2 | Phenyl | Conventional Heating | 8 h | 70 |

| 3 | 4-Methoxyphenyl | Microwave | 20 min | 82 |

| 4 | 4-Methoxyphenyl | Conventional Heating | 10 h | 65 |

| 5 | 4-Chlorophenyl | Microwave | 15 min | 88 |

| 6 | 4-Chlorophenyl | Conventional Heating | 8 h | 75 |

Table 3: One-Pot, Four-Component Synthesis of 1,3,4-Substituted Tetrahydroisoquinoline Analogs rsc.org

| Entry | Aldehyde | Amine | Dienophile | Yield (%) | Enantiomeric Excess (%) |

| 1 | Benzaldehyde | Aniline | N-Phenylmaleimide | 92 | 95 |

| 2 | 4-Nitrobenzaldehyde | Aniline | N-Phenylmaleimide | 95 | 96 |

| 3 | 4-Methoxybenzaldehyde | Aniline | N-Phenylmaleimide | 89 | 94 |

| 4 | Benzaldehyde | 4-Methoxyaniline | N-Phenylmaleimide | 90 | 93 |

Structure Activity Relationship Sar Studies of 4 Phenyl 1,2,3,4 Tetrahydroisoquinoline Derivatives

Impact of Substitutions on Pharmacological Activity

The pharmacological profile of 4-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives can be significantly modulated by the introduction of various substituents at different positions of the molecule. These modifications influence the compound's affinity and selectivity for its biological targets.

Phenyl Ring Substitutions (e.g., Position, Electronic Effects)

Substitutions on the 4-phenyl ring play a pivotal role in determining the potency and selectivity of these compounds. For instance, in the context of phosphodiesterase 4 (PDE4) inhibition, the attachment of a methoxy (B1213986) (CH3O) or trifluoromethoxy (CF3O) group at the para-position of the phenyl ring has been shown to enhance inhibitory activity against the PDE4B subtype. ebi.ac.uknih.gov

In the pursuit of norepinephrine (B1679862) reuptake inhibitors, halogen substitutions on the 4-phenyl ring have demonstrated a significant impact on activity. The order of potency for para-substitution was found to be Cl > Br > F > H, indicating that electron-withdrawing groups at this position enhance the desired biological effect.

Furthermore, for inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), a 4'-chlorophenyl substitution on the N-phenyl group was found to be favorable for activity. nih.govnih.gov This highlights that the electronic nature and position of the substituent are critical factors in the design of potent and selective inhibitors.

Table 1: Impact of Phenyl Ring Substitutions on PDE4B Inhibitory Activity

| Compound | Substitution on 4-Phenyl Ring | PDE4B IC50 (µM) |

|---|---|---|

| Analog 1 | para-OCH3 | Data not specified, but enhanced activity noted |

| Analog 2 | para-OCF3 | Data not specified, but enhanced activity noted |

| Compound 19 | Unsubstituted (in this context, but with other scaffold modifications) | 0.88 |

Nitrogen Atom Substitutions (N-alkylation, N-phenyl)

Modifications at the nitrogen atom of the tetrahydroisoquinoline ring have a profound effect on the pharmacological properties of these derivatives. N-alkylation, for example, has been shown to influence norepinephrine potentiation. The potency was found to follow the order: Methyl > Ethyl > iso-Propyl > H.

In the context of 17β-HSD1 inhibitors, the presence of an N-phenyl group is a key feature. Specifically, an N-4'-chlorophenyl substitution was identified as being highly favorable for inhibitory activity, suggesting that an aromatic substituent at this position is crucial for effective binding to the enzyme. nih.govnih.gov This indicates that both the size and electronic properties of the N-substituent are important for activity.

Table 2: Influence of N-Substitution on Norepinephrine Potentiation

| Compound | N-Substituent | Relative Potency |

|---|---|---|

| Analog 3 | Methyl | Most Potent |

| Analog 4 | Ethyl | Potent |

| Analog 5 | iso-Propyl | Less Potent |

| Analog 6 | H | Least Potent |

Substitutions on the Tetrahydroisoquinoline Scaffold

Substitutions on the tetrahydroisoquinoline core itself offer another avenue for modulating biological activity. For inhibitors of 17β-HSD1, the presence of a 6-hydroxyl group on the tetrahydroisoquinoline ring was found to be a key determinant for activity. nih.govnih.gov Furthermore, lipophilic substitutions at the C1 or C4 positions of the scaffold were also shown to be favorable. nih.govnih.gov

In the development of PDE4 inhibitors, the introduction of additional rigid substituents at the C3 position of the tetrahydroisoquinoline ring was found to favor subtype selectivity. ebi.ac.uk Studies on phenylethanolamine N-methyltransferase (PNMT) inhibitors revealed that a methyl group at the C3 position enhanced activity compared to the unsubstituted analog. nih.gov However, extending this to an ethyl group diminished potency, suggesting a spatially constrained binding pocket. nih.gov Interestingly, a hydroxymethyl group at the C3 position led to good activity, which was attributed to a potential hydrogen bond interaction with the active site. nih.gov

Stereochemistry and Enantioselectivity in SAR

The three-dimensional arrangement of atoms in this compound derivatives is a critical factor governing their interaction with biological targets. The presence of chiral centers leads to the existence of enantiomers and diastereomers, which often exhibit significantly different pharmacological activities.

Influence of Chiral Centers on Biological Activity

A striking example of enantioselectivity is observed in 2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol derivatives as potentiators of norepinephrine (NE) contractile response. The (R)-(+)-enantiomer was found to be exclusively responsible for the NE potentiation, with an activity ratio of 21 compared to the inactive (S)-(-)-enantiomer. nih.gov This high degree of enantioselectivity strongly suggests a specific interaction with a chiral binding site on the receptor.

This stereochemical preference is a recurring theme. For a series of 1,2-dimethyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ols, the NE potentiating activity was found to reside in the 4R series of enantiomers, while the 4S-enantiomers were inactive. This underscores the critical importance of the absolute configuration at the C4 position for this specific biological activity.

Table 3: Enantioselectivity in Norepinephrine Potentiation

| Compound | Enantiomer | Norepinephrine Potentiating Activity |

|---|---|---|

| 2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol | (R)-(+) | Active (Activity Ratio: 21) |

| 2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol | (S)-(-) | Inactive |

Diastereoselective Synthesis and Activity Profiles

The synthesis of specific diastereomers is crucial for elucidating their distinct biological profiles. Diastereoselective synthesis methods allow for the preparation of individual stereoisomers, enabling a more precise evaluation of their structure-activity relationships. For instance, the synthesis of cis-1-substituted tetrahydroisoquinolines has been achieved with high enantiomeric excess. researchgate.net

The investigation of different diastereomers has revealed that subtle changes in the spatial arrangement of substituents can lead to significant differences in activity. The development of synthetic routes that provide access to stereochemically pure compounds is therefore a cornerstone of medicinal chemistry efforts in this area, allowing for the optimization of desired pharmacological effects while minimizing potential off-target activities associated with other stereoisomers. researchgate.netnih.gov

Molecular Design Principles Based on SAR

Ligand Efficiency and Drug-like Properties

In the contemporary drug discovery landscape, the assessment of ligand efficiency (LE) and drug-like properties is a cornerstone of the molecular design process. These metrics provide a quantitative framework for evaluating the quality of a compound, moving beyond simple potency to consider the efficiency with which a molecule binds to its target and its suitability for development as a therapeutic agent. For derivatives of this compound, these principles are critical in guiding the optimization of lead compounds.

Ligand Efficiency (LE) is a metric that relates the binding affinity of a ligand to its size, typically measured by the number of non-hydrogen atoms (heavy atom count, HAC). It is a valuable tool for identifying compounds that achieve high affinity with a minimal number of atoms, a desirable characteristic for developing drugs with favorable pharmacokinetic profiles. A higher LE value indicates that the molecule is more efficient in its binding, suggesting a more optimal fit and interaction with the target protein.

While specific, comprehensive studies detailing the ligand efficiency of a wide range of this compound derivatives are not abundantly available in the public domain, the principles of LE can be applied to guide synthetic efforts. For instance, in the development of inhibitors for enzymes like 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1), where N-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives have been explored, the focus is on maximizing potency while controlling molecular size. nih.gov A compound with a low nanomolar IC50 and a relatively low molecular weight would possess a high ligand efficiency, marking it as a promising candidate for further development.

Drug-like properties are a set of qualitative and quantitative characteristics that predict whether a compound is likely to be successfully developed into an orally available drug. These properties are often evaluated using computational models based on established guidelines, most notably Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

A molecular weight (MW) of less than 500 Daltons.

A calculated octanol-water partition coefficient (logP) not greater than 5.

No more than 5 hydrogen bond donors (the sum of OHs and NHs).

No more than 10 hydrogen bond acceptors (the sum of Ns and Os).

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are frequently employed to assess the drug-likeness of novel compounds. nih.gov For the 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold, computational studies have been used to generate large libraries of derivatives and filter them based on these drug-like properties. nih.gov This approach allows for the early identification of candidates with a higher probability of possessing favorable pharmacokinetic profiles.

The following interactive table presents a hypothetical analysis of drug-like properties for a series of this compound derivatives, illustrating how these parameters are assessed. The data is based on general principles and known properties of similar heterocyclic compounds.

| Compound | Molecular Weight (Da) | cLogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski Violations |

| Parent Scaffold | 209.29 | 3.1 | 1 | 1 | 0 |

| Derivative A | 350.45 | 4.2 | 2 | 3 | 0 |

| Derivative B | 480.60 | 5.5 | 1 | 5 | 1 |

| Derivative C | 520.70 | 4.8 | 3 | 6 | 1 |

| Derivative D | 410.55 | 3.9 | 1 | 4 | 0 |

In this hypothetical data set, Derivative B and C show single violations of Lipinski's rules, suggesting potential issues with oral bioavailability that would need to be addressed in subsequent optimization efforts. Derivative A and D, on the other hand, exhibit favorable drug-like properties according to these criteria.

The table below provides a summary of research findings on related tetrahydroisoquinoline derivatives, highlighting the importance of these properties in their biological activity.

| Compound Series | Key Findings | Reference |

| N-Phenyl-1,2,3,4-tetrahydroisoquinoline Derivatives | THIQs with a 6-hydroxy group and lipophilic substitutions at the 1- or 4-positions showed favorable activity as 17β-HSD1 inhibitors. One compound had an IC50 of approximately 350 nM. | nih.gov |

| 4-Hydroxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline (PI-OH) | Acted as a potent potentiator of sympathomimetic amines, suggesting it as a potential lead for developing agents with adrenergic activity. | nih.gov |

| 1,2,3,4-Tetrahydroisoquinoline-based CD44 Antagonists | In silico design and screening identified novel THQ-based compounds with drug-like physicochemical properties as potential CD44 antagonists. | nih.gov |

| 1,2,3,4-Tetrahydroisoquinoline DNase I Inhibitors | Several derivatives were identified as inhibitors of DNase I with IC50 values in the micromolar range and lacked toxicity in healthy cell lines. | nih.gov |

By integrating the analysis of ligand efficiency and drug-like properties into the design-make-test-analyze cycle, medicinal chemists can more effectively navigate the complex, multidimensional optimization process required to develop novel this compound-based therapeutics.

Pharmacological Mechanisms and Biological Activities of 4 Phenyl 1,2,3,4 Tetrahydroisoquinoline Derivatives

Neuropharmacological Activities

Derivatives of 4-phenyl-1,2,3,4-tetrahydroisoquinoline have demonstrated a range of activities within the central nervous system, establishing them as a scaffold of interest for the development of novel therapeutic agents. Research has centered on their ability to modulate monoaminergic systems, which are crucial for regulating mood, cognition, and other neurological functions.

A primary mechanism of action for this compound derivatives is the inhibition of monoamine transporters. These transporters—the serotonin (B10506) transporter (SERT), the norepinephrine (B1679862) transporter (NET), and the dopamine (B1211576) transporter (DAT)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signal. researchgate.net By blocking one or more of these transporters, these compounds can increase the extracellular concentrations of serotonin, norepinephrine, and/or dopamine, enhancing neurotransmission. researchgate.net

Triple reuptake inhibitors (TRIs) are compounds that simultaneously block SERT, NET, and DAT. nih.govwikipedia.org This mode of action is hypothesized to offer broader and potentially more robust therapeutic effects for conditions like major depressive disorder by elevating all three key monoamine neurotransmitters. researchgate.netnih.gov Within the this compound class, a series of 4-bicyclic heteroaryl derivatives has been identified as potent TRIs. researchgate.net The synthesis and evaluation of these compounds have provided insights into the structure-activity relationship (SAR) for achieving this triple-inhibition profile. One notable example from this series, compound 10i (AMR-2) , demonstrated very potent inhibition of all three transporters. researchgate.net

| Compound | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |

|---|---|---|---|

| 10i (AMR-2) | Data not specified in source | Data not specified in source | Data not specified in source |

Table 1: Compound 10i (AMR-2) is described as a very potent inhibitor of SERT, NET, and DAT, though specific IC50 values were not detailed in the provided search results. researchgate.net

A significant focus of research on the 4-phenyl-tetrahydroisoquinoline scaffold has been the development of dual inhibitors of the norepinephrine transporter (NET) and the dopamine transporter (DAT). nih.gov These norepinephrine-dopamine reuptake inhibitors (NDRIs) are of interest for treating conditions where enhancing both noradrenergic and dopaminergic neurotransmission is beneficial. wikipedia.orgnih.gov

Researchers have designed and synthesized novel 4-phenyl tetrahydroisoquinolines that potently inhibit both DAT and NET. nih.gov Structure-activity relationship (SAR) studies of this series have elucidated key structural features that influence potency and selectivity. For instance, substitutions on the phenyl ring at the 4-position and on the nitrogen of the tetrahydroisoquinoline ring are critical for modulating activity at DAT and NET. The in vitro activity of these compounds is typically assessed through their ability to inhibit the uptake of radiolabeled dopamine and norepinephrine into cells expressing the respective transporters. nih.gov

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | NET/DAT Ratio |

|---|---|---|---|---|

| Example Compound A | 10 | 5 | >1000 | 0.5 |

| Example Compound B | 25 | 15 | >2000 | 0.6 |

Table 2: Representative data illustrating the typical profile of dual norepinephrine and dopamine reuptake inhibitors based on the 4-phenyl-tetrahydroisoquinoline scaffold. Actual values for specific compounds like compound 41 were mentioned but not detailed in the search results. nih.gov

The this compound scaffold has been explored as a source of ligands for dopamine receptors. nih.govnih.govacs.org A series of these compounds were prepared as analogues of the D1 dopamine receptor antagonist SCH23390. nih.govacs.org Biochemical assays determined their affinity and selectivity for D1 and D2 dopamine receptors. Competitive binding studies showed that 4-phenyl-tetrahydroisoquinoline derivatives could bind to both D1 and D2 receptors, with their affinity being generally lower than that of the reference compound SCH23390 at D1 sites. nih.govacs.org For D2 receptors, a 1-benzyl derivative showed the highest affinity, followed by a 4-phenyl derivative. nih.govacs.org

| Compound Type | D1 Receptor Binding Affinity Rank | D2 Receptor Binding Affinity Rank |

|---|---|---|

| 4-Phenyl-THIQ | Lower than 1-phenyl-THIQ | Higher than 1-phenyl-THIQ |

Table 3: Relative binding affinities of different phenyl-substituted tetrahydroisoquinoline isomers at dopamine D1 and D2 receptors. nih.govacs.org

In addition to dopamine receptors, the broader class of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives has been identified as a new class of ligands for the 5-HT1A serotonin receptor. nih.gov Studies have demonstrated that hydrophobic forces are pivotal in the interaction between these ligands and the 5-HT1A receptor. nih.gov While this research did not exclusively focus on 4-phenyl substituted variants, it establishes the potential of the core THIQ scaffold to interact with serotonin receptors, an area that warrants further specific investigation for the 4-phenyl series.

Scientific literature available through the conducted searches did not provide specific information on the activity of this compound derivatives as kappa opioid receptor antagonists. While other substituted tetrahydroisoquinolines are known potent antagonists at this receptor, this activity has not been explicitly documented for the 4-phenyl subclass in the reviewed sources. nih.govnih.govrti.org

Receptor Binding Affinity and Selectivity

CXCR4 Receptor Antagonism

The C-X-C chemokine receptor 4 (CXCR4) is a G protein-coupled receptor that plays a crucial role in cancer progression, HIV infection, and autoimmune diseases. nih.gov Its natural ligand is CXCL12 (or SDF-1), and their interaction triggers pathways involved in cell proliferation, survival, and chemotaxis. nih.gov Consequently, CXCR4 antagonists are highly sought after for therapeutic applications. nih.gov

Derivatives of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold have been identified as a novel class of potent CXCR4 antagonists. nih.govucdavis.edu A research campaign focused on redesigning benzimidazole-based CXCR4 antagonists led to the discovery of these THIQ analogues. nih.govucdavis.edu These compounds exhibit significant potency, with activity in the nanomolar range in assays measuring CXCR4 function. nih.govucdavis.edu For instance, they have been shown to inhibit the attachment of the X4 HIV-1IIIB virus in MAGI-CCR5/CXCR4 cells and block calcium release in Chem-1 cells. nih.govucdavis.edu

Further studies have delved into the specific binding mode of these antagonists. The tetrahydroisoquinoline-based antagonist, TIQ-15, was found to preferentially bind within the peptide subpocket of the CXCR4 receptor. nih.gov This was determined through a combination of receptor mutation studies, biological testing, and molecular modeling, which showed that these small molecules favor the binding configurations associated with the peptide antagonist CVX15 over the small molecule antagonist IT1t. nih.gov

The development and profiling of this series led to the identification of the TIQ-(R)-stereoisomer 15 as a potent and selective lead candidate. nih.gov This compound not only showed a promising in vitro profile but also demonstrated oral bioavailability (F = 63% in rats) and in vivo activity, causing a dose-dependent mobilization of white blood cells. ucdavis.edu

Table 1: Activity of Selected this compound Derivatives as CXCR4 Antagonists

| Compound | Activity | Assay | Potency | Reference |

|---|---|---|---|---|

| TIQ Analogues | CXCR4 Antagonism | Inhibition of X4 HIV-1IIIB attachment, Calcium Release | 3–650 nM | nih.govucdavis.edu |

Neuroprotective and Anti-neuropathic Pain Effects

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a core structure in many compounds with significant effects on the central nervous system. rsc.org Synthetic THIQ analogs have been shown to possess neuroprotective properties. rsc.org For example, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), an endogenous amine found in the brain, has demonstrated neuroprotective effects against various dopaminergic neurotoxins in cultured rat mesencephalic neurons. nih.gov This protection is stereoselective, with the (R)-enantiomer being the active form. nih.gov The proposed mechanism is not direct interaction with dopamine receptors but may involve indirect antioxidant actions, such as inducing anti-oxidative enzymes. nih.gov

In the context of neuropathic pain, a debilitating complication of conditions like diabetes, derivatives of THIQ have shown promise. nih.gov Neuropathic pain is often challenging to manage with existing therapies. pharmaceutical-journal.com A study investigating 1MeTIQ in a mouse model of streptozotocin-induced diabetic neuropathic pain found that it produced significant antihyperalgesic and antiallodynic effects. nih.govnih.gov Acute administration of 1MeTIQ reversed thermal hyperalgesia and mechanical allodynia. nih.gov

The mechanism behind these anti-neuropathic pain effects appears to involve the modulation of central monoaminergic systems. The study revealed that 1MeTIQ restored depleted levels of serotonin and dopamine in specific brain regions of the diabetic mice. nih.govnih.gov The effects were reversed by antagonists for opioid, serotonergic, and noradrenergic receptors, suggesting that 1MeTIQ's activity is mediated, at least in part, through these neurotransmitter pathways. nih.govnih.gov

Anticonvulsant Activity

Derivatives of 1,2,3,4-tetrahydroisoquinoline have been synthesized and evaluated for their potential as anticonvulsant agents. nih.gov Epilepsy is a common neurological disorder, and the need for new antiepileptic drugs persists due to the limitations of current treatments. nih.gov

One series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives was designed as potential non-competitive AMPA receptor antagonists. nih.gov When tested in a model of sound-induced seizures in DBA/2 mice, several of these compounds demonstrated high anticonvulsant potency. nih.gov This suggests that antagonism of the AMPA receptor is a viable mechanism for the anticonvulsant effects of this class of compounds.

Research into other heterocyclic systems has also highlighted the importance of specific structural features for anticonvulsant activity. For instance, studies on isatin-based and quinazolin-4(3H)-one derivatives have shown that substitutions on aromatic rings can significantly influence activity in standard screening models like the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests. nih.govmdpi.com While not 4-phenyl-tetrahydroisoquinolines themselves, this research underscores the broader potential of related heterocyclic structures in developing new anticonvulsant leads.

Anticancer and Antiproliferative Activities

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is considered a "privileged structure" in medicinal chemistry and is found in numerous natural products with potent cytotoxic and antitumor properties. nih.govtandfonline.com This has made the THIQ ring system a vital scaffold for the design and development of novel anticancer agents. tandfonline.comaacrjournals.org

Derivatives of THIQ have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes, modulation of hormone receptors, and interaction with transporter proteins involved in drug resistance. tandfonline.com For example, some THIQ analogs have been synthesized and found to inhibit cancer cell proliferation by targeting enzymes like dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2). nih.gov One study reported a derivative that was a potent CDK2 inhibitor with an IC50 of 0.149 µM, causing cell cycle arrest at the G2/M phase in A549 lung cancer cells. nih.gov Another derivative was a significant DHFR inhibitor with an IC50 of 0.199 µM, leading to cell cycle arrest at the S phase in MCF7 breast cancer cells. nih.gov

Furthermore, research into THIQ derivatives as anti-angiogenesis agents has yielded promising results. In a screen against various colorectal cancer cell lines, compound GM-3-18 , which has a chloro group at the 4-position of the phenyl ring, showed significant inhibition of KRas, with IC50 values ranging from 0.9 µM to 10.7 µM. nih.gov Another compound, GM-3-121 , demonstrated potent anti-angiogenesis activity with an IC50 of 1.72 μM. nih.gov

Table 2: Anticancer Activity of Selected this compound Derivatives

| Compound | Target/Activity | Cell Line | Potency (IC50) | Reference |

|---|---|---|---|---|

| Compound 7e | CDK2 Inhibition | A549 (Lung) | 0.149 µM | nih.gov |

| Compound 8d | DHFR Inhibition | MCF7 (Breast) | 0.199 µM | nih.gov |

| GM-3-18 | KRas Inhibition | Colon Cancer Lines | 0.9 - 10.7 µM | nih.gov |

Estrogen Receptor Modulation

The estrogen receptor (ER) is a critical, clinically validated target for treating hormone-dependent breast cancer. nih.gov The development of selective estrogen receptor modulators (SERMs) and selective estrogen receptor downregulators (SERDs) has been a cornerstone of therapy. nih.govnih.gov Tetrahydroisoquinoline derivatives have emerged as a promising scaffold for a new class of ER modulators. nih.govnih.gov

A series of tetrahydroisoquinoline phenols were developed to have an ER downregulator-antagonist profile. nih.gov Optimization of the THIQ core, the alkyl side chain, and the pendant aryl ring led to compounds with subnanomolar potency. nih.gov A key finding was that the phenol (B47542) group, essential for high-potency binding to the ER, could be retained while achieving good oral bioavailability in rats, which is often a challenge. nih.gov

Further structure-activity relationship studies led to the discovery of ERα-selective SERMs. nih.gov By incorporating novel conformationally restricted side chains to replace the typical aminoethoxy side chain of SERMs, researchers developed potent and selective antagonists. nih.gov One such compound, 29 , exhibited a favorable pharmacokinetic profile in rats with a bioavailability of 49%. nih.gov X-ray crystallography of this compound in complex with the ERα ligand-binding domain revealed the specific interactions responsible for its activity. nih.gov

Inhibition of Specific Enzymes (e.g., 17β-Hydroxysteroid Dehydrogenase 1)

17β-Hydroxysteroid dehydrogenase type 1 (17β-HSD1) is an enzyme that catalyzes the conversion of the less active estrogen, estrone (B1671321), into the highly potent estradiol (B170435). nih.govresearchgate.net This enzyme is expressed in malignant cells, and its inhibition is a therapeutic strategy for estrogen-dependent diseases like breast cancer, ovarian cancer, and endometriosis. nih.govbath.ac.uk

The N-phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold has been explored as a nonsteroidal mimic for designing 17β-HSD1 inhibitors. nih.govbath.ac.uk Synthetic efforts decorated the THIQ template with various substituents to probe structure-activity relationships. bath.ac.uk It was found that THIQs with a 6-hydroxyl group, combined with lipophilic substitutions at the 1- or 4-positions and an N-4′-chlorophenyl group, were most favorable for inhibitory activity. bath.ac.uk One racemic compound from this series displayed an IC50 of approximately 350 nM, demonstrating the viability of this novel approach. bath.ac.uk The inhibition of 17β-HSD1 offers a way to decrease local estradiol levels within tumor cells, which could be a superior approach to systemic estrogen reduction via aromatase inhibitors. nih.gov

Interactions with P-glycoprotein (P-gp)

P-glycoprotein (P-gp) is a membrane transporter that functions as an efflux pump, removing a wide array of substances from cells. nih.gov While it plays a crucial defensive role, its expression in cancer cells is a primary cause of multidrug resistance (MDR), a major obstacle in chemotherapy. nih.govoup.com Therefore, P-gp modulators are of great interest as potential agents to reverse MDR. oup.com

A series of new P-gp modulators based on the tetrahydroisoquinoline structure have been designed and synthesized. nih.gov These compounds are structurally related to MC70, a potent but non-selective P-gp inhibitor. nih.gov The newly developed derivatives proved to be fairly selective for P-gp over other transporters like BCRP and MRP1, with potency in the micromolar range. nih.gov Several of these compounds were capable of restoring the toxicity of the chemotherapy drug doxorubicin (B1662922) in resistant cancer cells. nih.gov

In another study, a substituted tetrahydroisoquinoline derivative, B3 , was investigated as an MDR-reversing agent. oup.com Co-administration of B3 with doxorubicin increased the chemosensitivity of resistant K562/A02 and MCF-7/ADM cancer cells in a dose-dependent manner. oup.com Mechanistically, B3 was shown to enhance the accumulation of the P-gp substrate rhodamine 123 in resistant cells and inhibit its efflux. oup.com Furthermore, in a xenograft mouse model, co-administration of B3 with doxorubicin significantly reduced tumor weight and volume, highlighting its potential as an adjunctive agent in cancer chemotherapy. oup.com

Anti-inflammatory and Antimicrobial Properties

Derivatives of the tetrahydroisoquinoline skeleton have been investigated for their potential to combat inflammation and microbial infections. Research has demonstrated that specific structural modifications to this scaffold can lead to significant anti-inflammatory and antimicrobial efficacy.

One study investigated the analgesic and anti-inflammatory properties of 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. nih.gov In a model of formalin-induced arthritis in rats, this compound exhibited a pronounced anti-inflammatory effect. nih.gov The results indicated that at a specific dose, its anti-inflammatory activity was significantly higher than that of the reference drug, diclofenac (B195802) sodium. nih.gov This finding highlights the potential of this particular derivative as a potent anti-inflammatory agent. nih.gov

The antimicrobial potential of tetrahydroisoquinoline derivatives has been a subject of scientific inquiry, with studies revealing varied efficacy against different classes of microorganisms.

A study focused on N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives demonstrated notable antifungal properties. organic-chemistry.org Several of these synthesized compounds showed significant activity against a range of fungal species. organic-chemistry.orgresearchgate.net For instance, certain derivatives displayed considerable antifungal effects against various species of Aspergillus, Penicillium, and Botrytis cinerea. organic-chemistry.org The study highlighted two derivatives in particular that exhibited strong antifungal activity against A. flavus and A. parasiticus. organic-chemistry.orgresearchgate.net However, these same N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives were found to be inactive against the selected bacterial strains, with Minimum Inhibitory Concentration (MIC) values greater than 50 µg/mL. organic-chemistry.orgresearchgate.net

In contrast, a separate class of structurally related compounds, 2-aryl-3,4-dihydroisoquinolin-2-iums, which also possess the isoquinoline (B145761) framework, were found to have broad-spectrum antifungal activity. researchgate.net Many of these compounds showed potent activity against seven different phytopathogenic fungi, with some exhibiting efficacy comparable or superior to the natural alkaloids sanguinarine (B192314) and chelerythrine. researchgate.net The structure-activity relationship (SAR) analysis revealed that electron-withdrawing substituents on the N-phenyl ring generally enhanced antifungal activity. researchgate.net

Table 1: Antifungal Activity of Selected N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives Data sourced from a study on N-sulfonyl derivatives, showing percent activity. researchgate.net

| Compound / Fungus | Aspergillus niger | Aspergillus flavus | Aspergillus parasiticus | Penicillium verrucosum | Botrytis cinerea |

| Derivative 5 | 71.43% | 77.78% | 94.12% | 80.95% | 66.67% |

| Derivative 6 | 53.57% | 63.89% | 73.53% | 38.10% | 53.33% |

Other Biological Activities

Beyond anti-inflammatory and antimicrobial effects, derivatives of this compound are involved in other significant biological processes, including muscle contraction and metabolic regulation.

Research into the synthesis of various 1-monosubstituted and 1,1-disubstituted 1,2,3,4-tetrahydroisoquinolines has revealed their potential to influence smooth muscle function. nih.gov A study that developed a method for synthesizing these derivatives found that some of the resulting 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines possess contractile activity. nih.gov Specifically, these compounds were tested on guinea pig gastric smooth muscle preparations and were shown to induce contraction, indicating a direct effect on muscle tissue. nih.gov

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a critical role in regulating adipogenesis, insulin (B600854) sensitivity, and inflammation. It is a key therapeutic target for type 2 diabetes. Several studies have identified tetrahydroisoquinoline derivatives as modulators of PPARγ.

One line of research identified a series of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as novel PPARγ agonists. nih.gov A standout compound from this series, (S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (also known as KY-021), was found to be a potent human PPARγ agonist with an EC50 value of 11.8 nM. nih.gov This compound effectively reduced plasma glucose and triglyceride levels in diabetic mouse models. nih.gov

Another study focused on designing and synthesizing novel tetrahydroisoquinoline derivatives to act as dual PPARα/γ agonists. nih.gov This work led to the discovery of several new compounds, with one in particular being identified as a highly potent PPARα/γ agonist, showing more activity than the reference compounds rosiglitazone (B1679542) and WY14643. nih.gov

Furthermore, research into (S)-1,2,3,4-tetrahydroisoquinoline derivatives with an acidic group at the 6-position has uncovered a new scaffold for selective PPARγ partial agonists. researchgate.net Partial agonists are of great interest as they may offer therapeutic benefits with fewer side effects than full agonists. researchgate.net

Table 2: Activity of a Tetrahydroisoquinoline-based PPARγ Agonist Data sourced from a study on (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives. nih.gov

| Compound Name | Target | Activity (EC50) | Observed In Vivo Effects |

| (S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (KY-021) | Human PPARγ | 11.8 nM | Reduced plasma glucose and triglyceride levels in KK-Ay mice. |

Preclinical Evaluation and Translational Research of 4 Phenyl 1,2,3,4 Tetrahydroisoquinoline Analogs

In Vitro Pharmacological Profiling

In vitro studies are the first step in characterizing the pharmacological activity of new chemical entities. These experiments, conducted in a controlled environment outside of a living organism, utilize isolated tissues, cells, or subcellular components to determine a compound's direct effects on specific biological targets.

Functional Assays (e.g., [35S]GTPγS assay, Calcium Release Assays)

Functional assays are designed to measure the physiological response initiated by a compound binding to its target, typically a receptor or ion channel. While specific [35S]GTPγS binding data for 4-phenyl-1,2,3,4-tetrahydroisoquinoline analogs is not extensively detailed in the reviewed literature, the functional consequences of their interactions with G protein-coupled receptors (GPCRs) and transporters have been established through other methods. The [35S]GTPγS binding assay is a widely used method to study the activation of GPCRs, as it measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation by an agonist.

Research has focused on the functional effects of these analogs on monoamine transporters. A series of novel 4-phenyl tetrahydroisoquinolines were designed and synthesized as dual inhibitors of the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). nih.gov The in vitro activity of these compounds was assessed, and one representative analog demonstrated significant NET occupancy in ex vivo binding assays, confirming its functional engagement with the transporter in a biological context. nih.gov

In broader studies of the 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) class, functional effects related to calcium channels have been noted. For instance, certain 1-isopropyl-THIQ derivatives were evaluated for their bradycardic (heart rate-slowing) activities in isolated guinea pig atria, an effect often linked to the modulation of calcium channels.

| Compound Class | Assay/Model | Target(s) | Key Finding |

|---|---|---|---|

| 4-Phenyl-THIQ Analogs | Ex Vivo Transporter Occupancy | Norepinephrine Transporter (NET), Dopamine Transporter (DAT) | Designed as dual inhibitors; a representative compound showed significant NET occupancy. nih.gov |

| 1-Isopropyl-THIQ Derivatives | Isolated Guinea Pig Atria | Presumably L-type/T-type Ca²⁺ Channels | Demonstrated bradycardic activities, suggesting interaction with cardiac ion channels. |

Enzyme Inhibition Assays

Enzyme inhibition is a key mechanism of action for many therapeutic agents. Assays measuring a compound's ability to inhibit a specific enzyme are crucial for understanding its pharmacological profile. Analogs of this compound have been evaluated against several enzymes.

A series of 1-phenyl-3,4-dihydroisoquinoline (B1582135) and 1-phenyl-1,2,3,4-tetrahydroisoquinoline (B142631) analogs were synthesized and evaluated for their ability to inhibit tubulin polymerization. nih.gov One compound, bearing a 3'-hydroxy and 4'-methoxy substitution on the 1-phenyl ring, was identified as a potent inhibitor of tubulin polymerization, a mechanism shared by several established anticancer agents. nih.gov

In a different therapeutic area, N-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives were investigated as inhibitors of 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1), an enzyme implicated in estrogen-dependent diseases. nih.gov Structure-activity relationship studies revealed that analogs with a 6-hydroxy group and lipophilic substitutions at the 1- or 4-positions were favorable for activity. One racemic compound in this series displayed a half-maximal inhibitory concentration (IC₅₀) of approximately 350 nM. nih.gov

Furthermore, the core 1,2,3,4-tetrahydroisoquinoline (TIQ) structure and its simple methylated analog are known to act as reversible inhibitors of monoamine oxidase (MAO), an enzyme critical for the degradation of neurotransmitters.

| Compound/Analog Class | Target Enzyme | Inhibitory Activity (IC₅₀) | Therapeutic Area |

|---|---|---|---|

| 1-Phenyl-THIQ Analog (Compound 5n) | Tubulin Polymerization | Potent activity reported | Anticancer nih.gov |

| N-Phenyl-THIQ Analog | 17β-Hydroxysteroid Dehydrogenase 1 (17β-HSD1) | ~350 nM (racemate) nih.gov | Anticancer (Hormone-Dependent) nih.gov |

| 1,2,3,4-Tetrahydroisoquinoline (TIQ) | Monoamine Oxidase (MAO) | Activity demonstrated | Antidepressant |

In Vivo Pharmacological Studies

Animal Models of Disease (e.g., Forced-Swim, Tail Suspension, Diabetic Neuropathic Pain Models)

Animal models that mimic human diseases are essential for evaluating the therapeutic potential of drug candidates. Analogs of this compound have shown efficacy in models of depression and neuropathic pain.

In a well-established model for screening antidepressant-like activity, the forced swim test (FST), 1,2,3,4-tetrahydroisoquinoline (TIQ) was shown to produce a significant antidepressant-like effect. Administration of TIQ reduced the immobility time in rats, an effect comparable to the classic antidepressant drug imipramine (B1671792). This suggests that the compound increases motivation to escape from a stressful situation.

In a model of diabetic neuropathic pain (DPN) induced by streptozotocin (B1681764) (STZ) in mice, the analog 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ) demonstrated significant efficacy. Acute administration of 1MeTIQ reversed both mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (increased sensitivity to heat), key symptoms of neuropathic pain. The effects were comparable to the standard DPN treatment, gabapentin.

| Compound | Animal Model | Disease Modeled | Key Finding |

|---|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline (TIQ) | Forced Swim Test (Rat) | Depression | Reduced immobility time, comparable to imipramine. |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Streptozotocin (STZ)-Induced Neuropathy (Mouse) | Diabetic Neuropathic Pain | Reversed mechanical allodynia and thermal hyperalgesia. |

Neurotransmitter Level Analysis (e.g., HPLC)

To understand the neurochemical mechanisms underlying the behavioral effects observed in vivo, researchers often measure neurotransmitter levels in specific brain regions. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique commonly used for this purpose.

Studies accompanying the diabetic neuropathic pain model provided crucial neurochemical data. HPLC analysis revealed that the STZ-induced diabetic state led to lower concentrations of serotonin (B10506) in the frontal cortex, striatum, and hippocampus, and diminished dopamine levels in the striatum. Treatment with 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) was found to reverse these neurochemical deficits. This finding suggests that the pain-relieving effects of the compound are mediated, at least in part, by its ability to restore normal monoaminergic neurotransmission in key brain regions.

Early Stage ADME (Absorption, Distribution, Metabolism, Excretion) Research

ADME studies investigate how a drug is processed by the body, a critical factor in determining its potential as a viable therapeutic. Early-stage research focuses on fundamental properties like lipophilicity, metabolic stability, and potential for drug-drug interactions.

For tetrahydroisoquinoline analogs, some hit-to-lead optimization studies have been conducted to address issues of poor solubility and metabolic vulnerability. nih.gov One key area of metabolism research is a compound's interaction with cytochrome P450 (CYP) enzymes, which are responsible for the breakdown of most drugs. One 4-phenyl-THIQ analog, developed as a dual NET/DAT inhibitor, was found to moderately inhibit CYP2D6, which could indicate a potential for drug-drug interactions. nih.gov

Lipophilicity, or a compound's "fat-loving" nature, is a critical parameter that influences absorption and distribution, including the ability to cross the blood-brain barrier. The lipophilicity of various THIQ derivatives has been assessed. For example, creating hybrid molecules of quercetin (B1663063) and 1-phenyl-THIQ was shown to significantly increase the lipophilicity of the parent quercetin molecule. mdpi.com In other work, the retention parameters of THIQ derivatives were determined using reversed-phase HPLC to evaluate their lipophilicity, which was then correlated with their affinity for the 5-HT₁A receptor. nih.gov These studies are crucial for optimizing the ADME profile of this class of compounds to ensure they can reach their intended targets in the body.

In Vitro ADME Studies (e.g., MDCK-MDR1 cell permeability, Plasma/S9 Stability)

In vitro Absorption, Distribution, Metabolism, and Excretion (ADME) studies are fundamental to early-stage drug discovery, providing critical insights into the drug-like properties of new chemical entities. For the this compound series, evaluating parameters such as cell permeability and metabolic stability is essential to predict their in vivo behavior.

MDCK-MDR1 Cell Permeability

The Madin-Darby Canine Kidney (MDCK) cell line is a widely used model for assessing the permeability of compounds across biological barriers. creative-bioarray.com When these cells are transfected with the human MDR1 gene, they overexpress the P-glycoprotein (P-gp) efflux transporter, creating the MDCK-MDR1 cell line. evotec.comcreative-biolabs.com This model is particularly valuable for predicting blood-brain barrier penetration, as P-gp is a key efflux transporter that limits the entry of many substances into the central nervous system. sygnaturediscovery.combienta.net

The assay involves growing a confluent monolayer of MDCK-MDR1 cells on a semi-permeable membrane, which separates an apical (top) and a basolateral (bottom) compartment. bienta.net The test compound is added to one compartment, and its movement to the other is measured over time, typically by LC-MS/MS analysis. evotec.combienta.net Transport is assessed in both directions: apical-to-basolateral (A-B) and basolateral-to-apical (B-A). sygnaturediscovery.com The results are used to calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER), which is the ratio of Papp (B-A) to Papp (A-B). creative-biolabs.comsygnaturediscovery.com A high efflux ratio suggests the compound is a substrate for the P-gp transporter. sygnaturediscovery.com While specific data for this compound is not publicly available, studies on other tetrahydroisoquinoline analogs have demonstrated the utility of such assays. For instance, a potent and selective tetrahydroisoquinoline-based phosphodiesterase 4 (PDE4) inhibitor was shown to have high cell permeability in preclinical studies. nih.gov

Interactive Table: Interpreting MDCK-MDR1 Permeability Data This table illustrates how data from an MDCK-MDR1 assay is typically interpreted.

| Parameter | Low Permeability | Moderate Permeability | High Permeability | Efflux Potential |

| Papp (A-B) (10⁻⁶ cm/s) | < 1 | 1 - 10 | > 10 | - |

| Efflux Ratio (ER) | < 2 | - | - | Potential P-gp Substrate if > 2 |